molecular formula C18H26N2O2 B2593020 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)-2-ethoxyethanone CAS No. 1421526-37-5

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)-2-ethoxyethanone

Cat. No.: B2593020
CAS No.: 1421526-37-5
M. Wt: 302.418
InChI Key: ZXJCXJFOEMLVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)-2-ethoxyethanone is a chemical compound with a unique structure that offers potential for diverse applications in scientific research. Its molecular formula is C18H26N2O2, and it is known for its versatility in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)-2-ethoxyethanone typically involves the reaction of 2-benzyl-4-cyclopropylpiperazine with ethyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)-2-ethoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives.

Scientific Research Applications

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)-2-ethoxyethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one
  • (E)-1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one
  • (2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Uniqueness

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)-2-ethoxyethanone stands out due to its unique ethoxyethanone moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

IUPAC Name

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-22-14-18(21)20-11-10-19(16-8-9-16)13-17(20)12-15-6-4-3-5-7-15/h3-7,16-17H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJCXJFOEMLVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.